L-796449

Catalog No.
S532281
CAS No.
194608-80-5
M.F
C28H27ClO4S
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-796449

CAS Number

194608-80-5

Product Name

L-796449

IUPAC Name

2-[3-chloro-4-[3-[(3-phenyl-7-propyl-1-benzofuran-6-yl)oxy]propylsulfanyl]phenyl]acetic acid

Molecular Formula

C28H27ClO4S

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C28H27ClO4S/c1-2-7-22-25(12-11-21-23(18-33-28(21)22)20-8-4-3-5-9-20)32-14-6-15-34-26-13-10-19(16-24(26)29)17-27(30)31/h3-5,8-13,16,18H,2,6-7,14-15,17H2,1H3,(H,30,31)

InChI Key

KAPDPGZDHUCILF-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

3-chloro-4-(3-(3-phenyl-7-propylbenzofuran-6-yloxy)propylthio)phenylacetic acid, L 796,449, L 796449, L-796,449, L-796449, L796449

Canonical SMILES

CCCC1=C(C=CC2=C1OC=C2C3=CC=CC=C3)OCCCSC4=C(C=C(C=C4)CC(=O)O)Cl

Description

The exact mass of the compound Benzeneacetic acid, 3-chloro-4-((3-((3-phenyl-7-propyl-6-benzofuranyl)oxy)propyl)thio)- is 494.1319 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

L-796449 is a synthetic compound with the chemical formula C28H27ClO4S and a molecular weight of 495.03 g/mol. It is classified as a potent agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a significant role in regulating glucose metabolism and adipocyte differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes and related metabolic disorders .

Involving L-796449 primarily focus on its interactions with biological targets rather than traditional inorganic reactions. The compound functions by binding to PPARγ, leading to conformational changes that activate downstream signaling pathways. The activation of PPARγ influences various metabolic processes, including lipid metabolism and insulin sensitivity. Although specific reaction equations for L-796449 are not commonly documented, its mechanism can be summarized as follows:

  • Binding Reaction:
    L 796449+PPAR L 796449 PPAR Complex\text{L 796449}+\text{PPAR }\rightarrow \text{L 796449 PPAR Complex}
    This complex formation is crucial for the subsequent biological effects.
  • Activation of Gene Expression:
    The complex promotes the transcription of genes involved in glucose uptake and lipid metabolism.

L-796449 exhibits notable biological activity as a dual agonist of PPARα and PPARγ. Its agonistic action on PPARγ enhances insulin sensitivity, making it a candidate for treating type 2 diabetes. Additionally, its interaction with PPARα contributes to lipid metabolism, providing a comprehensive approach to managing metabolic syndromes. In preclinical studies, L-796449 has demonstrated efficacy in reducing blood glucose levels and improving lipid profiles in diabetic models .

The synthesis of L-796449 involves several chemical steps that typically include:

  • Formation of Key Intermediates: Starting from commercially available precursors, key intermediates are synthesized through standard organic reactions such as alkylation, acylation, or condensation reactions.
  • Final Coupling Reaction: The final step usually involves coupling the synthesized intermediates to form L-796449, which may include steps such as chlorination or sulfonation to introduce necessary functional groups.

Specific detailed synthetic pathways are often proprietary or not widely published in literature but can be found in patent documents related to the compound .

L-796449 is primarily researched for its applications in:

  • Type 2 Diabetes Treatment: Its role as a PPARγ agonist positions it as a potential therapeutic agent for improving insulin sensitivity and glycemic control.
  • Metabolic Syndrome Management: By modulating both PPARα and PPARγ, L-796449 may aid in addressing multiple facets of metabolic syndrome, including dyslipidemia and obesity.
  • Research Tool: In laboratory settings, it serves as a valuable tool for studying the mechanisms of PPAR activation and the associated metabolic pathways.

Interaction studies involving L-796449 have focused on its binding affinity and selectivity towards PPAR receptors. These studies typically employ techniques such as:

  • Radiolabeled Binding Assays: To determine the binding kinetics and affinity of L-796449 for PPARγ.
  • Transcriptional Activity Assays: To assess the ability of L-796449 to activate gene expression mediated by PPAR receptors.
  • In Vivo Studies: Evaluating the pharmacological effects in animal models of diabetes to understand its therapeutic potential.

Findings indicate that L-796449 selectively activates PPARγ while also exhibiting beneficial effects on lipid metabolism through PPARα activation .

Several compounds exhibit similar biological activities or structural characteristics to L-796449. Here’s a comparison highlighting their uniqueness:

Compound NameStructure SimilarityMain ActivityUnique Features
RosiglitazoneSimilar backbonePPARγ AgonistStronger selectivity for PPARγ
PioglitazoneSimilar backbonePPARγ AgonistAdditional cardiovascular benefits
FenofibrateDifferent backbonePPARα AgonistPrimarily targets lipid metabolism
SaroglitazarSimilar backboneDual Agonist (PPARα/PPARγ)Designed specifically for dyslipidemia

L-796449 stands out due to its dual agonistic properties targeting both PPARα and PPARγ, which may provide a more holistic approach to managing type 2 diabetes compared to other compounds that primarily target one receptor .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

7.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

494.1318582 g/mol

Monoisotopic Mass

494.1318582 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O937X0Z5EM

Wikipedia

L-796449

Dates

Modify: 2024-02-18
1: Pereira MP, Hurtado O, Cárdenas A, Alonso-Escolano D, Boscá L, Vivancos J, Nombela F, Leza JC, Lorenzo P, Lizasoain I, Moro MA. The nonthiazolidinedione PPARgamma agonist L-796,449 is neuroprotective in experimental stroke. J Neuropathol Exp Neurol. 2005 Sep;64(9):797-805. PubMed PMID: 16141790.
2: Castrillo A, Mojena M, Hortelano S, Boscá L. Peroxisome proliferator-activated receptor-gamma-independent inhibition of macrophage activation by the non-thiazolidinedione agonist L-796,449. Comparison with the effects of 15-deoxy-delta(12,14)-prostaglandin J(2). J Biol Chem. 2001 Sep 7;276(36):34082-8. PubMed PMID: 11438523.

Explore Compound Types